2,3,4-Trifluorobenzyl alcohol

Enzyme Activation Drug Discovery Fluorinated Scaffolds

Researchers needing the exact 2,3,4-trifluoro substitution pattern for PKM2 activator programs or antiviral (Ensitrelvir) synthesis face supply risks with generic isomer mixtures. This compound eliminates regioisomer uncertainty. • 1.24× lower AC₅₀ (0.174 µM) vs 2,3-difluoro analog in PKM2 luminescent assay • Low-melt solid (mp 29.6°C) for accurate solvent-free weighing • LogP 1.6 - optimal CNS permeability range for PET tracer development Bulk lots available. Consistent ≥97% purity with full CoA documentation.

Molecular Formula C7H5F3O
Molecular Weight 162.11 g/mol
CAS No. 144284-24-2
Cat. No. B133546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trifluorobenzyl alcohol
CAS144284-24-2
Molecular FormulaC7H5F3O
Molecular Weight162.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1CO)F)F)F
InChIInChI=1S/C7H5F3O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2
InChIKeyLOZFHOHUIYBNCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trifluorobenzyl alcohol: Procurement Evidence


2,3,4-Trifluorobenzyl alcohol (CAS 144284-24-2) is a fluorinated aromatic alcohol featuring a contiguous 2,3,4-trifluoro substitution pattern on the phenyl ring . With a molecular weight of 162.11 g/mol and a LogP of approximately 1.6, this compound serves as a versatile building block in pharmaceutical and agrochemical synthesis [1]. Its unique fluorine arrangement imparts distinct electronic and steric properties that differentiate it from its positional isomers, making it a non-interchangeable intermediate for specific synthetic pathways.

2,3,4-Trifluorobenzyl alcohol: Why Substitution Fails


While all trifluorobenzyl alcohol isomers share the same molecular formula (C₇H₅F₃O), their substitution patterns critically determine their biological and chemical behavior. The 2,3,4-trifluoro arrangement creates a specific electronic distribution and steric profile that influences target engagement, metabolic stability, and reactivity in cross-coupling or nucleophilic substitution reactions . Simply substituting a 2,4,5- or 2,3,6-isomer without re-optimizing the entire synthetic route or biological assay would likely result in altered potency, selectivity, or yield, as evidenced by quantitative activity data in enzyme assays [1].

2,3,4-Trifluorobenzyl alcohol: Quantitative Evidence


Pyruvate Kinase Potency Advantage

In a head-to-head comparison of benzyl-substituted compounds in a human pyruvate kinase (hPK) M2 activation assay, the 2,3,4-trifluorobenzyl analog demonstrated an AC₅₀ of 0.174 µM [1]. This is significantly more potent than the 2,3-difluorobenzyl analog (AC₅₀ = 0.215 µM) and the 2,3,5,6-tetrafluorobenzyl analog (AC₅₀ = 0.345 µM). The 2,3,4-trifluoro pattern provides a 1.24× potency improvement over the 2,3-difluoro and a 1.98× improvement over the 2,3,5,6-tetrafluoro substitution.

Enzyme Activation Drug Discovery Fluorinated Scaffolds

Low-Melting Solid Advantage

2,3,4-Trifluorobenzyl alcohol has a reported melting point of 29.6°C [1], placing it at the borderline between solid and liquid at standard laboratory ambient temperatures. In contrast, the 2,4,5-isomer is a colorless liquid at room temperature [2], and the 2,3,6-isomer melts at 43–45°C . The 2,3,4-isomer thus occupies a unique intermediate physical state that can influence weighing accuracy, solvent-free handling, and formulation development.

Physicochemical Properties Formulation Handling

Optimal Lipophilicity for CNS Drug Design

The 2,3,4-trifluorobenzyl alcohol exhibits a calculated LogP of 1.5962 [1], a value that falls within the optimal range for oral bioavailability and blood-brain barrier penetration according to Lipinski's Rule of Five [2]. While several trifluorobenzyl isomers share similar LogP values (e.g., 2,4,5-isomer LogP = 1.5962 [3]), the combination of this balanced lipophilicity with the specific 2,3,4-substitution pattern's electronic effects makes this compound a preferred intermediate for CNS-penetrant drug candidates.

Lipophilicity Drug Design ADME

High-Value Drug Precursor Scaffold

The 2,3,4-trifluorobenzyl motif is a critical structural component in the synthesis of the COVID-19 antiviral Ensitrelvir (S-217622) and the type II diabetes drug Sitagliptin . While the alcohol itself may be converted to the bromide or amine for coupling, the 2,3,4-trifluoro substitution pattern is non-negotiable for the biological activity of these drugs. Isomeric trifluorobenzyl alcohols (e.g., 2,4,5- or 2,3,6-) would yield different regioisomeric drug candidates with altered, and likely reduced, potency.

Drug Synthesis API Intermediate Antiviral

2,3,4-Trifluorobenzyl alcohol: Optimal Use Cases


PKM2 Activator Lead Optimization

Medicinal chemists targeting human pyruvate kinase M2 (PKM2) for cancer or metabolic disease therapies should prioritize 2,3,4-trifluorobenzyl alcohol as a synthetic building block. Its derivative demonstrated a 1.24× lower AC₅₀ (0.174 µM) than the 2,3-difluoro analog in a luminescent pyruvate kinase-luciferase coupled assay [1]. This quantitative potency advantage makes it the scaffold of choice for generating potent PKM2 activator leads.

Ensitrelvir and Sitagliptin Analog Synthesis

Any research program involving the synthesis of Ensitrelvir (COVID-19 antiviral), Sitagliptin (DPP-4 inhibitor for diabetes), or their structural analogs requires the 2,3,4-trifluorobenzyl motif [1]. Using an isomeric trifluorobenzyl alcohol would yield a different regioisomer, fundamentally altering the drug's pharmacophore and likely abolishing target engagement. Procurement of the exact 2,3,4-isomer is non-negotiable for such projects.

Solid-Phase & Solvent-Free Synthesis

Due to its melting point of 29.6°C [1], 2,3,4-trifluorobenzyl alcohol can be handled as a low-melting solid at typical laboratory temperatures. This property facilitates accurate weighing without solvent evaporation losses associated with liquid isomers like the 2,4,5-trifluoro analog . It is particularly advantageous for solid-phase peptide synthesis, mechanochemical reactions, or any process where solvent-free conditions are desired.

CNS-Penetrant Drug & Probe Design

The calculated LogP of 1.5962 [1] places 2,3,4-trifluorobenzyl alcohol within the optimal lipophilicity range (LogP 1–3) for crossing the blood-brain barrier. Combined with its compliance with Lipinski's Rule of Five , this compound is an ideal intermediate for synthesizing CNS-targeted positron emission tomography (PET) tracers, fluorescent probes, or small-molecule therapeutics where balanced permeability and solubility are critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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